Cas no 62016-94-8 (1-chloro-4-methylpentane)
1-chloro-4-methylpentane Chemical and Physical Properties
Names and Identifiers
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- Pentane, 1-chloro-4-methyl-
- 1-Chloro-4-methylpentane
- 1-Chlor-4-methyl-pentan
- 1-chloro-4-methyl-pentane
- 2-Methylpent-5-ylchlorid
- 4-methylpentane chloride
- 5-chloro-2-methylpentane
- AC1LAYJ7
- AG-A-19500
- CTK2C8742
- Isohexylchlorid
- OR22928
- Pentane, 1-chloro-4-methyl
- 62016-94-8
- MFCD00045304
- FT-0768813
- DTXSID30977554
- SCHEMBL896440
- QUKRJOOWAUJXJN-UHFFFAOYSA-N
- AKOS009157487
- EN300-126003
- 1-chloro-4-methylpentane
-
- MDL: MFCD00045304
- Inchi: 1S/C6H13Cl/c1-6(2)4-3-5-7/h6H,3-5H2,1-2H3
- InChI Key: QUKRJOOWAUJXJN-UHFFFAOYSA-N
- SMILES: ClCCCC(C)C
Computed Properties
- Exact Mass: 120.07069
- Monoisotopic Mass: 120.0705781g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 7
- Rotatable Bond Count: 3
- Complexity: 33.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 0.8700
- Melting Point: -35.1°C (estimate)
- Boiling Point: 123 °C
- Flash Point: 25°C
- Refractive Index: 1.4200
- PSA: 0
1-chloro-4-methylpentane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR22928-1g |
1-Chloro-4-methylpentane |
62016-94-8 | 95 | 1g |
£225.00 | 2025-02-19 | |
| abcr | AB239679-1 g |
1-Chloro-4-methylpentane |
62016-94-8 | 1g |
€302.20 | 2023-04-27 | ||
| Enamine | EN300-126003-0.05g |
1-chloro-4-methylpentane |
62016-94-8 | 95% | 0.05g |
$55.0 | 2023-02-15 | |
| Enamine | EN300-126003-0.1g |
1-chloro-4-methylpentane |
62016-94-8 | 95% | 0.1g |
$81.0 | 2023-02-15 | |
| Enamine | EN300-126003-0.25g |
1-chloro-4-methylpentane |
62016-94-8 | 95% | 0.25g |
$115.0 | 2023-02-15 | |
| Enamine | EN300-126003-0.5g |
1-chloro-4-methylpentane |
62016-94-8 | 95% | 0.5g |
$183.0 | 2023-02-15 | |
| Enamine | EN300-126003-1.0g |
1-chloro-4-methylpentane |
62016-94-8 | 95% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-126003-2.5g |
1-chloro-4-methylpentane |
62016-94-8 | 95% | 2.5g |
$489.0 | 2023-02-15 | |
| Enamine | EN300-126003-5.0g |
1-chloro-4-methylpentane |
62016-94-8 | 95% | 5.0g |
$966.0 | 2023-02-15 | |
| Enamine | EN300-126003-10.0g |
1-chloro-4-methylpentane |
62016-94-8 | 95% | 10.0g |
$1885.0 | 2023-02-15 |
1-chloro-4-methylpentane Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 1-chloro-4-methylpentane
Professional Introduction to 1-chloro-4-methylpentane (CAS No. 62016-94-8)
1-chloro-4-methylpentane, identified by the chemical abstracts service number 62016-94-8, is a significant organic compound that has garnered attention in the field of pharmaceutical and fine chemical synthesis. This compound, featuring a chlorinated branched alkane structure, serves as a versatile intermediate in the development of various chemical entities. Its molecular formula, C₆H₁₃Cl, reflects a carbon chain with a chlorine substituent at the first carbon and a methyl group at the fourth carbon position, making it a valuable building block for further functionalization.
The synthesis of 1-chloro-4-methylpentane typically involves the chlorination of methylpentane or its derivatives, employing reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). These methods are favored for their efficiency and the ability to produce high yields under controlled conditions. The reaction mechanism often involves nucleophilic substitution, where the chlorine atom displaces a hydrogen atom on the carbon chain, leading to the formation of the desired product.
In recent years, research has highlighted the utility of 1-chloro-4-methylpentane in constructing more complex molecular architectures. For instance, its role as a precursor in the synthesis of pharmaceutical intermediates has been extensively studied. The chlorine atom's electrophilic nature allows for further reactions such as nucleophilic aromatic substitution or cross-coupling reactions, making it an indispensable reagent in medicinal chemistry. Specifically, derivatives of 1-chloro-4-methylpentane have been explored in the development of novel therapeutic agents targeting various diseases.
One notable application of 1-chloro-4-methylpentane is in the synthesis of bioactive molecules. Researchers have leveraged its structural framework to create compounds with potential antimicrobial and anti-inflammatory properties. For example, studies have demonstrated that certain analogs of 1-chloro-4-methylpentane exhibit inhibitory effects on bacterial enzymes, contributing to the discovery of new antibiotics. The ability to modify the substituents on the carbon chain allows for fine-tuning of biological activity, underscoring the compound's importance in drug discovery.
The industrial relevance of 1-chloro-4-methylpentane extends beyond pharmaceuticals into agrochemicals and specialty chemicals. Its derivatives are employed in formulating pesticides and herbicides due to their stability and reactivity under various environmental conditions. Additionally, its use as a solvent or reactant in polymer chemistry has been investigated, showcasing its broad applicability across multiple scientific disciplines.
Advances in catalytic processes have further enhanced the synthetic utility of 1-chloro-4-methylpentane. Transition metal catalysts, such as palladium and nickel complexes, have enabled more efficient and selective transformations, reducing byproduct formation and improving overall yields. These innovations are particularly significant in large-scale production scenarios, where cost-effectiveness and environmental sustainability are critical considerations.
The safety profile of 1-chloro-4-methylpentane is another area of interest. While it is not classified as a hazardous material under standard regulations, proper handling protocols must be followed to ensure workplace safety. Storage conditions should be controlled to prevent degradation or unintended reactions, and exposure should be minimized through appropriate ventilation and personal protective equipment.
In conclusion,1-chloro-4-methylpentane (CAS No. 62016-94-8) is a multifaceted compound with substantial applications in pharmaceuticals, agrochemicals, and industrial chemistry. Its structural features and reactivity make it an invaluable intermediate for synthesizing complex molecules with diverse biological activities. As research continues to uncover new methodologies for its utilization,1-chloro-4-methylpentane will undoubtedly remain at the forefront of chemical innovation.
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